Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate is an organic compound with the molecular formula C14H16N2O4. It is a derivative of cyanoacrylate and is characterized by the presence of a cyano group, an ethyl ester, and a 2,5-dimethoxyphenylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2,5-dimethoxyaniline in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions usually include refluxing the reactants in an appropriate solvent such as ethanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyanoacrylate derivatives.
Scientific Research Applications
Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including adhesives and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-ethoxyacrylate: Similar in structure but with an ethoxy group instead of the 2,5-dimethoxyphenylamino group.
Cyanoacetohydrazide: Contains a cyano group and hydrazide functionality, used in the synthesis of heterocyclic compounds.
Indole derivatives: Share similar biological activities and are used in medicinal chemistry.
Uniqueness
Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate is unique due to the presence of the 2,5-dimethoxyphenylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cyanoacrylate derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2,5-dimethoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(17)10(8-15)9-16-12-7-11(18-2)5-6-13(12)19-3/h5-7,9,16H,4H2,1-3H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCXEDMYFAOHJU-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=CC(=C1)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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